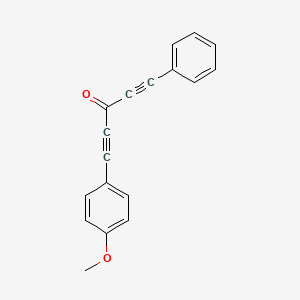
1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a phenyl group connected by a penta-1,4-diyn-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into corresponding alkanes or alkenes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or methoxyphenyl rings, introducing different substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. For example, its interaction with cellular proteins could inhibit or activate specific signaling pathways, resulting in desired biological outcomes .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-phenylethanone: Shares the methoxyphenyl and phenyl groups but has a different backbone.
1-(4-Methoxyphenyl)-2-phenylpropane-1-one: Similar structure with a propane backbone instead of a penta-diynone.
1-(4-Methoxyphenyl)-2-phenylbutane-1-one: Another similar compound with a butane backbone.
Uniqueness: 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one is unique due to its penta-1,4-diyn-3-one backbone, which imparts distinct chemical properties and reactivity. This structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
109034-34-6 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one |
InChI |
InChI=1S/C18H12O2/c1-20-18-13-9-16(10-14-18)8-12-17(19)11-7-15-5-3-2-4-6-15/h2-6,9-10,13-14H,1H3 |
InChI Key |
LPXYFXWLHJSSQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















